molecular formula C12H11NOS B8676129 2-Amino-5-phenoxybenzenethiol

2-Amino-5-phenoxybenzenethiol

Cat. No.: B8676129
M. Wt: 217.29 g/mol
InChI Key: MLKAYDMCGMDUJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-phenoxybenzenethiol is a substituted benzenethiol derivative featuring an amino group (-NH₂) at the 2-position and a phenoxy group (-OPh) at the 5-position of the benzene ring. This compound belongs to the broader class of 2-aminobenzenethiols, which are characterized by their sulfur-containing (-SH) and amino-functionalized aromatic structures.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-amino-5-phenoxybenzenethiol

InChI

InChI=1S/C12H11NOS/c13-11-7-6-10(8-12(11)15)14-9-4-2-1-3-5-9/h1-8,15H,13H2

InChI Key

MLKAYDMCGMDUJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)N)S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary distinction between 2-amino-5-phenoxybenzenethiol and its analogs lies in the substituent at the 5-position. Key analogs include:

  • 2-Amino-5-chlorobenzenethiol: Chlorine substituent (electron-withdrawing).
  • 2-Amino-5-methylbenzenethiol: Methyl substituent (electron-donating).
  • 2-Amino-5-methoxybenzenethiol: Methoxy substituent (electron-donating via resonance).
  • This compound: Phenoxy substituent (bulky, electron-withdrawing due to aromatic ring).

These substituents significantly influence reactivity, solubility, and spectral characteristics.

Physical Properties

Table 1 summarizes available data for analogs from the synthesized 2-aminobenzenethiols:

Compound Molecular Formula Yield (%) Melting Point (°C)
2-Amino-5-chlorobenzenethiol C₆H₆NSCl 35 110
2-Amino-5-methylbenzenethiol C₇H₉NS Not reported Not reported
2-Amino-5-methoxybenzenethiol C₇H₉NOS Not reported Not reported

Key Observations :

  • Melting Point: Higher melting points (e.g., 110°C for the chloro derivative) correlate with stronger intermolecular forces, likely due to polar substituents. The phenoxy analog’s bulkiness may further elevate its melting point compared to methyl or methoxy derivatives.

Spectral Characteristics

Infrared (IR) Spectroscopy:
  • N-H Stretching : All analogs show peaks near 3350–3295 cm⁻¹, consistent with primary amines .
  • S-H Stretching : A distinct peak at ~2470 cm⁻¹ confirms the thiol group .
  • Substituent-Specific Peaks: C-Cl stretch at 735 cm⁻¹ (chloro derivative) .
¹H NMR Data:
Compound Aromatic Protons (δ, ppm) NH₂ (δ, ppm) Substituent Signal (δ, ppm)
2-Amino-5-chlorobenzenethiol 7.15–6.75 (m, 3H) 4.35 (s, 2H) 2.75 (s, SH)
2-Amino-5-methylbenzenethiol 7.25–6.65 (m, 3H) 4.30 (s, 2H) 2.30 (s, CH₃), 2.50 (s, SH)
2-Amino-5-methoxybenzenethiol Similar aromatic region 4.30 (s, 2H) 3.80 (s, OCH₃; inferred)

Key Observations :

  • Aromatic Proton Shifts: Electron-withdrawing groups (e.g., Cl, phenoxy) deshield aromatic protons, shifting signals upfield compared to electron-donating groups (e.g., CH₃, OCH₃).
  • NH₂ and SH Signals : Consistent across analogs, indicating minimal electronic perturbation from 5-position substituents on these functional groups.

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